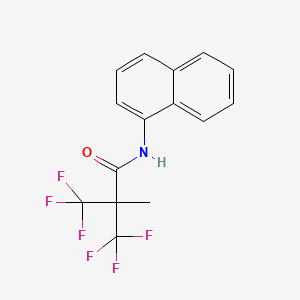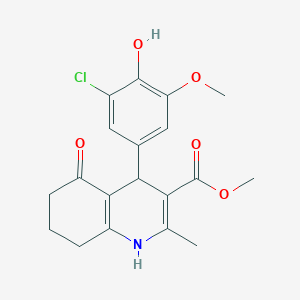![molecular formula C20H22Cl2N2O4 B11699156 2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B11699156.png)
2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes two 4-chloro-3,5-dimethylphenoxy groups linked through an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide typically involves multiple steps:
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This is achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Conversion to 4-chloro-3,5-dimethylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of the hydrazide: The acyl chloride is reacted with hydrazine hydrate to form the hydrazide.
Coupling reaction: Finally, the hydrazide is coupled with another molecule of 4-chloro-3,5-dimethylphenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-chloro-3,5-dimethylphenol: A simpler phenolic compound with antimicrobial properties.
4-chloro-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with potential biological activities.
2-(4-chloro-3,5-dimethylphenoxy)aniline: An aniline derivative used in organic synthesis.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide is unique due to its dual phenoxy groups linked through an acetohydrazide moiety, which imparts specific chemical and biological properties not found in simpler related compounds. This structural complexity allows for a broader range of applications and interactions with molecular targets.
属性
分子式 |
C20H22Cl2N2O4 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-11-5-15(6-12(2)19(11)21)27-9-17(25)23-24-18(26)10-28-16-7-13(3)20(22)14(4)8-16/h5-8H,9-10H2,1-4H3,(H,23,25)(H,24,26) |
InChI 键 |
JJQKJUJWKIGCMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699102.png)
![5-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11699109.png)
![2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11699117.png)

![4-tert-butyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11699130.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B11699138.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11699159.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)

